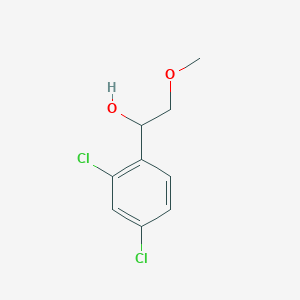

1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol

Description

Significance of Aryl-Substituted Alcohols in Organic Chemistry Research

Aryl-substituted alcohols are fundamental building blocks and pivotal intermediates in organic synthesis. Their importance stems from the versatile reactivity of the hydroxyl group, which can be transformed into a wide array of other functional groups. researchgate.net These compounds are precursors for synthesizing ethers, esters, and alkyl halides, and can undergo oxidation to form aldehydes, ketones, or carboxylic acids.

Furthermore, the presence of an aryl group adjacent to the alcohol functionality allows for a diverse range of carbon-carbon bond-forming reactions, often catalyzed by transition metals. sigmaaldrich.com Arylated alcohols are integral structures found in many biologically active molecules and pharmaceuticals. google.com The ability to synthesize these compounds through direct methods, such as the functionalization of C-H bonds in simple alcohols, is an area of active research, aiming to build complex molecular architectures efficiently. google.com The development of catalytic methods to directly harness unprotected alcohols for synthetic transformations continues to be a significant goal in modern organic chemistry. researchgate.net

The Role of Dichlorophenyl Moieties in Synthetic Methodologies

The dichlorophenyl moiety is a common structural motif incorporated into molecules designed for pharmaceutical and agrochemical applications. The presence of chlorine atoms on the phenyl ring significantly alters the electronic properties, lipophilicity, and metabolic stability of a molecule. In medicinal chemistry, chlorine is a frequently utilized halogen, found in numerous approved drugs used to treat a wide range of diseases. prepchem.com

Structural and Mechanistic Research Focus on 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol

The compound this compound is a specific example of a halogenated aryl alcohol containing a methoxy (B1213986) group. While this compound is available from commercial suppliers, indicating its use in chemical synthesis, detailed structural and mechanistic research studies are not widely available in peer-reviewed scientific literature. Its structural similarity to key intermediates for antifungal medications suggests a potential role as a building block in the synthesis of more complex molecules.

The basic chemical properties of this compound have been cataloged. These identifiers are crucial for its use and characterization in a laboratory setting.

| Property | Value |

|---|---|

| CAS Number | 1514244-63-3 |

| Chemical Formula | C₉H₁₀Cl₂O₂ |

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2-methoxyethanol |

| SMILES | COCC(C1=C(C=C(C=C1)Cl)Cl)O |

| InChI Key | QWHUNIYKFAQICU-UHFFFAOYSA-N |

Further investigation into the reactivity, spectroscopic characteristics (such as NMR and IR), and crystal structure of this specific compound would be necessary to fully elucidate its chemical behavior and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHUNIYKFAQICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions and Mechanistic Investigations of 1 2,4 Dichlorophenyl 2 Methoxyethan 1 Ol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a versatile site for various chemical modifications, including oxidation to a ketone, and conversion to esters and ethers.

Oxidation Reactions

The secondary alcohol in 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol can be readily oxidized to the corresponding ketone, 1-(2,4-dichlorophenyl)-2-methoxyethan-1-one. This transformation is a fundamental process in organic synthesis, and a variety of oxidizing agents can be employed to achieve this.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent | Typical Solvent | General Observations |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild and selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂) | Similar to PCC, can be used for selective oxidations. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (CH₂Cl₂) | A mild, metal-free oxidation that is effective at low temperatures. |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | A mild and highly selective reagent for the oxidation of alcohols to aldehydes and ketones. |

Esterification and Etherification Reactions

The hydroxyl group of the secondary alcohol can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), particularly when using acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com

Table 2: Common Esterification Methods for Alcohols

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester (R-COO-R') |

| Acid Anhydride ((RCO)₂O) | Base catalyst (e.g., Pyridine, DMAP) | Ester (R-COO-R') |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | Ester (R-COO-R') |

Etherification of the secondary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group, an ether linkage, can be cleaved under specific conditions or can be a site for derivatization.

Cleavage Reactions of the Ether Linkage

The cleavage of the methyl ether in this compound to yield the corresponding diol, 1-(2,4-dichlorophenyl)ethane-1,2-diol, is a challenging but important transformation. Aryl methyl ethers are known for their stability. Strong reagents are typically required for this demethylation.

One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Table 3: Reagents for the Cleavage of Aryl Methyl Ethers

| Reagent | Typical Solvent | General Reaction Conditions |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Low temperature to room temperature. |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | Elevated temperatures. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724) or Chloroform | Room temperature or gentle heating. |

Derivatization at the Methoxy Group

While direct derivatization at the methoxy group is less common than cleavage, it is theoretically possible. Radical-based reactions could potentially lead to functionalization at the methyl group, though this is not a standard synthetic route.

Reactions of the Dichlorophenyl Aromatic Ring

The 2,4-dichlorophenyl group can participate in several reactions characteristic of aromatic compounds, including electrophilic and nucleophilic substitutions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are influenced by the directing effects of the two chlorine atoms and the hydroxy-methoxyethyl side chain. Chlorine atoms are deactivating but ortho-, para-directing. The positions open for substitution on the 1,2,4-tricholorobenzene system are limited. Nitration, for instance, would likely occur at the 5-position, directed by the chlorine atoms.

Nucleophilic aromatic substitution (SₙAr) is also a possibility, particularly if the ring is further activated by strongly electron-withdrawing groups. lookchem.com The chlorine atoms themselves can act as leaving groups under harsh conditions or if the aromatic ring is sufficiently electron-deficient.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the aromatic ring can serve as coupling partners in these transformations, allowing for the introduction of a wide variety of substituents.

Table 4: Potential Reactions of the Dichlorophenyl Aromatic Ring

| Reaction Type | Typical Reagents | Potential Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl compound. |

| Heck Reaction | Alkene, Pd catalyst, base | Formation of a new carbon-carbon bond with an alkene. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, R₂NH) | Displacement of a chlorine atom. |

Stereochemical Course of Reactions

Diastereoselectivity and Enantioselectivity in Transformations

Information regarding the diastereoselectivity and enantioselectivity of transformations involving this compound is not available in the reviewed scientific literature. Research has primarily focused on the stereocontrolled synthesis of related precursors, rather than the subsequent stereoselective reactions of this specific methoxy alcohol. Therefore, no data on reaction conditions, catalysts, or the formation of stereoisomeric products for this compound can be presented.

Stereochemical Investigations of 1 2,4 Dichlorophenyl 2 Methoxyethan 1 Ol

Methods for Chiral Resolution and Enantioseparation

The separation of the enantiomers of 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol is essential for studying their individual properties. Various methods can be employed for this purpose.

Chromatographic methods are powerful tools for the enantioseparation of chiral compounds.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral stationary phase (CSP) is a widely used technique for the resolution of enantiomers on a larger scale. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Gas Chromatography (GC): Chiral gas chromatography can also be employed for the analytical separation of the enantiomers of volatile derivatives of this compound. chromatographyonline.com This often requires derivatization of the alcohol to increase its volatility. Chiral capillary columns, coated with cyclodextrin (B1172386) derivatives or other chiral selectors, are used to achieve enantiomeric resolution. chromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chromatographyonline.com

A hypothetical comparison of chromatographic conditions for the enantioseparation of a related compound is presented in the table below.

| Parameter | Preparative HPLC | Gas Chromatography |

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose-based) | Chiral Capillary Column (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium or Nitrogen |

| Detection | UV Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Not always necessary | Often required (e.g., acetylation, silylation) |

Another common strategy for resolving enantiomers involves their conversion into a mixture of diastereomers by reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent. The resulting diastereomers possess different physical properties, such as solubility and melting point, allowing for their separation by conventional techniques like fractional crystallization or achiral chromatography. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original alcohol. Common chiral derivatizing agents for alcohols include chiral acids, such as mandelic acid or camphorsulfonic acid, which form diastereomeric esters.

In the context of stereoselective synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of this compound. A chiral auxiliary is a temporary functional group that is incorporated into the starting material. Its chiral nature directs the formation of a specific stereoisomer in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While not a method of resolution of a racemic mixture, this approach is fundamental in obtaining enantiomerically enriched products.

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (R or S) is a crucial step.

Chiroptical spectroscopic methods are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the enantiomer can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD spectra provide information about the stereochemistry based on the vibrational modes of the molecule. Similar to ECD, the comparison of experimental VCD spectra with theoretical calculations for a specific enantiomer allows for the unambiguous determination of its absolute configuration.

The table below summarizes the principles of these spectroscopic methods.

| Spectroscopic Method | Principle | Application in Determining Absolute Configuration |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Comparison of experimental spectrum with quantum chemical calculations for a known configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental spectrum with quantum chemical calculations for a known configuration. |

Computational Approaches to Configuration Assignment

In the absence of a suitable crystal for X-ray analysis, or as a complementary method, computational chemistry offers powerful tools for the assignment of absolute configuration. These methods involve the comparison of a measured chiroptical property of the molecule with the same property calculated for a specific enantiomer using quantum chemical methods.

Commonly employed chiroptical techniques for this purpose include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). The process typically involves the following steps:

Conformational Search: The first step is to identify all low-energy conformations of the molecule, as the observed chiroptical properties are a population-weighted average of the properties of all contributing conformers.

Quantum Chemical Calculations: For each significant conformer of a chosen enantiomer (e.g., the (R)-enantiomer), the chiroptical spectra (ORD, ECD, or VCD) are calculated using appropriate levels of theory, such as Density Functional Theory (DFT).

Spectral Comparison: The calculated spectrum is then compared to the experimentally measured spectrum of the enantiomerically pure or enriched sample. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule.

For this compound, this approach would provide a reliable means of determining its absolute stereochemistry, provided that an enantiomerically enriched sample can be obtained.

Enantiomeric Purity Assessment and Monitoring

The determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical aspect of the characterization of a chiral compound. Chiral chromatography is the most widely used technique for this purpose, offering high resolution and accuracy. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

| Parameter | Value |

|---|---|

| Compound Name | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol |

| Column | CHIRALPAK® AD-H (250 x 4.6mm / 5µm) |

| Mobile Phase | acetonitrile (B52724) / diethylamine (B46881) = 100 / 0.1 |

| Flow Rate (ml/min) | 1 |

| Temperature (°C) | 25 |

| Detection | UV 230 nm |

| Retention Time 1 (min) | 3.96 |

| Retention Time 2 (min) | 7.89 |

| Separation Factor (α) | 5.09 |

| Resolution (Rs) | 9.8 |

The high resolution and separation factor observed for the imidazole (B134444) derivative suggest that a similar polysaccharide-based chiral stationary phase would be a suitable starting point for the method development for this compound.

Other techniques for assessing enantiomeric purity include the use of nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents. These reagents form diastereomeric complexes with the enantiomers, which can lead to distinguishable signals in the NMR spectrum, allowing for their quantification.

Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, DEPT, 2D NMR, FT-IR, and Raman spectra for the chemical compound "this compound" are not available in the public domain through scientific literature databases and chemical data repositories.

The structural elucidation and spectroscopic characterization of a chemical compound rely on detailed experimental data. Without access to published research detailing the synthesis and analysis of this compound, a thorough and scientifically accurate article that adheres to the requested outline cannot be generated.

Information on related but structurally distinct compounds, or on the individual fragments of the target molecule, is insufficient to create a scientifically valid analysis for this compound itself. Spectroscopic properties are highly specific to the entire molecular structure and cannot be accurately extrapolated from fragments or analogues.

Therefore, the requested article focusing solely on the spectroscopic characterization of "this compound" cannot be provided at this time due to the absence of the necessary primary scientific data.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions.

For 1-(2,4-dichlorophenyl)-2-methoxyethan-1-ol, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for all chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways in EI-MS would likely involve:

Alpha-cleavage: Fission of the C-C bond between the carbonyl carbon and the adjacent carbon, which is a common fragmentation for alcohols and ethers. This would lead to the formation of the [M-CH₂OCH₃]⁺ fragment.

Loss of a methoxy (B1213986) group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), yielding a prominent [M-31]⁺ peak.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would produce an [M-18]⁺ peak.

Cleavage of the dichlorophenyl group: Fragmentation can also occur at the bond connecting the aromatic ring and the ethanol (B145695) side chain, generating ions corresponding to the dichlorophenyl moiety.

Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | [C₉H₁₀Cl₂O₂]⁺ | Molecular Ion |

| [M-CH₂OCH₃]⁺ | [C₈H₇Cl₂O]⁺ | Alpha-cleavage |

| [M-OCH₃]⁺ | [C₉H₁₀Cl₂O]⁺ | Loss of methoxy group |

| [M-H₂O]⁺ | [C₉H₈Cl₂O]⁺ | Dehydration |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Cleavage of the side chain |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and is less likely to cause extensive fragmentation compared to EI. For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with solvent ions, such as [M+Na]⁺.

Tandem Mass Spectrometry (MS/MS) on the ESI-generated precursor ion [M+H]⁺ would provide more detailed structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), specific fragmentation patterns can be observed. This controlled fragmentation helps in piecing together the molecular structure by establishing connectivity between different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. The exact mass of this compound (C₉H₁₀Cl₂O₂) is 220.0058. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the dichlorophenyl chromophore.

The 2,4-dichlorophenyl group contains a benzene (B151609) ring, which typically exhibits two main absorption bands:

The E2-band (around 200-220 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions within the aromatic ring. The substitution of the benzene ring with two chlorine atoms and an alkyl group will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also affect their intensities. The specific solvent used can also influence the position of these peaks.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~210-230 nm | π → π* (E2-band) | 2,4-Dichlorophenyl |

| ~260-290 nm | π → π* (B-band) | 2,4-Dichlorophenyl |

Advanced Spectroscopic Techniques for Structural Detail

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are spectroscopic techniques used to study species that have unpaired electrons (paramagnetic species), such as radicals or transition metal ions.

This compound in its ground state is a diamagnetic molecule with no unpaired electrons. Therefore, it would be "ESR-silent" and would not produce an ESR or ENDOR spectrum under normal conditions.

However, these techniques could be applied if the molecule were to be converted into a radical species, for example, through irradiation or chemical oxidation/reduction. In such a hypothetical scenario, ESR and ENDOR could provide detailed information about the distribution of the unpaired electron density within the radical, including hyperfine interactions with the magnetic nuclei (¹H, ¹³C, ³⁵Cl, ³⁷Cl). This would offer deep insights into the electronic structure of the resulting radical species.

Computational Chemistry and Theoretical Studies of 1 2,4 Dichlorophenyl 2 Methoxyethan 1 Ol

Molecular Structure and Conformation Analysis

A thorough understanding of the three-dimensional arrangement of atoms and the accessible conformations is fundamental to comprehending a molecule's reactivity and interactions.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol, this would involve using quantum mechanical methods to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of rotatable bonds, specifically the C-C bond of the ethanol (B145695) backbone and the C-O bonds, the molecule can exist in various conformations.

A detailed conformational analysis would be necessary to map the potential energy landscape. This involves systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformer. The results of such an analysis would reveal the global minimum energy conformation (the most stable form of the molecule) as well as other low-energy local minima. These different conformations can have distinct properties and may coexist in equilibrium.

Intramolecular Interactions and Hydrogen Bonding

The spatial arrangement of atoms in this compound allows for the possibility of intramolecular interactions that can significantly influence its conformational preferences. Of particular interest is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl group (-OH) as the donor and the oxygen atom of the methoxy (B1213986) group (-OCH3) as the acceptor. quora.comrsc.org The formation of such a bond would result in a cyclic-like conformation, which could be one of the stable conformers on the potential energy landscape. quora.com The strength and geometric parameters (distance and angle) of this potential hydrogen bond would be a key focus of the computational analysis. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are the cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules. epstem.net

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a molecule like this compound, a common approach would be to use a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to perform geometry optimization and calculate various electronic properties. mdpi.com

DFT calculations can provide a wealth of information, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation. mdpi.com

Vibrational frequencies: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

Thermodynamic properties: Such as enthalpy, Gibbs free energy, and entropy.

Ab Initio Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for systems where electron correlation is important. These methods could be employed to refine the energies of the most important conformers of this compound identified at the DFT level, providing a more accurate picture of their relative stabilities.

Spectroscopic Property Simulations

While general methodologies for spectroscopic simulations are well-established, specific applications to this compound have not been documented.

Prediction of NMR Chemical Shifts

Computational predictions of 1H and 13C NMR chemical shifts for this compound are not found in the literature. These predictions, often performed using methods like Density Functional Theory (DFT), are valuable for confirming experimental data and aiding in structural elucidation.

Simulation of IR, Raman, and UV-Vis Spectra

No simulated Infrared (IR), Raman, or Ultraviolet-Visible (UV-Vis) spectra for this compound have been published. Such simulations are essential for the assignment of vibrational modes and the interpretation of electronic transitions.

Reaction Mechanism Predictions and Energy Profiles

There is a lack of research on the theoretical prediction of reaction mechanisms and the corresponding energy profiles involving this compound. These studies would provide critical information on the kinetics and thermodynamics of potential chemical transformations.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction analysis. It involves locating the specific molecular geometry that represents the highest energy point along a reaction pathway, often referred to as a first-order saddle point. Analysis of this state provides critical information about the energy barrier of the reaction (activation energy) and the vibrational modes that lead to product formation.

For this compound, theoretical studies would be invaluable for understanding its formation or subsequent reactions. For instance, in a potential synthesis involving the nucleophilic attack of a methoxy group-containing reagent on a 2,4-dichlorophenyl carbonyl precursor, computational analysis could reveal the precise structure of the transition state. This would include bond lengths and angles of the forming and breaking bonds, as well as the charge distribution at this critical juncture.

Table 1: Hypothetical Transition State Parameters for the Formation of this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Activation Energy (kcal/mol) | Data not available | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency (cm⁻¹) | Data not available | The vibrational mode corresponding to the reaction coordinate at the transition state. |

| Key Bond Distances (Å) | Data not available | Distances of partially formed or broken bonds in the transition state structure. |

| Key Bond Angles (°) | Data not available | Angles that define the geometry of the transition state. |

Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.

Reaction Coordinate Analysis

A reaction coordinate analysis, often visualized as a potential energy surface, maps the energetic landscape of a chemical reaction from reactants to products. This analysis provides a detailed narrative of the reaction, illustrating the energy changes as the geometry of the system evolves. By tracing the path of minimum energy, chemists can confirm that a calculated transition state indeed connects the intended reactants and products.

In the context of this compound, a reaction coordinate analysis could elucidate the mechanism of its formation. For example, it could confirm whether the reaction proceeds through a concerted mechanism or involves the formation of intermediates. Such an analysis would provide a deeper understanding of the factors controlling the reaction's feasibility and selectivity.

Table 2: Potential Milestones in a Reaction Coordinate Analysis for the Synthesis of this compound

| Stage | Description |

|---|---|

| Reactant Complex | Initial association of the reacting molecules. |

| Transition State | The highest energy point along the reaction pathway. |

| Intermediate (if any) | A metastable species formed between the transition state and the product. |

| Product Complex | The final association of the product molecules before separation. |

Note: This table outlines a general framework for reaction coordinate analysis; specific data for the target compound is not available.

Derivatives and Analogs of 1 2,4 Dichlorophenyl 2 Methoxyethan 1 Ol

Systematic Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol involves targeted alterations of its three primary components: the dichlorophenyl ring, the methoxyethyl side chain, and the potential for introducing new functional groups, particularly heterocyclic moieties.

The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the molecule's spatial arrangement and electronic properties. Synthetic chemists explore these variations to fine-tune the compound's interactions with biological targets. The preparation of different isomers, such as those with 2,3-dichloro or 2,6-dichloro substitutions, is a common strategy.

For instance, the synthesis of 1-(2,3-dichlorophenyl) piperazine (B1678402) hydrochloride, a key intermediate for various pharmaceutical agents, starts from 2,3-dichloroaniline. google.com This precursor undergoes a cyclization reaction with bis(2-chloroethyl) amine hydrochloride to yield the desired dichlorophenyl piperazine structure. google.com Similarly, Friedel-Crafts reactions using precursors like m-dichlorobenzene can be employed to generate different substitution patterns on the phenyl ring, which can then be elaborated into the desired ethanolamine (B43304) derivatives. google.com The choice of starting material, such as a specifically substituted dichloroaniline or dichlorobenzene, is the critical determinant for the final substitution pattern on the aromatic ring. google.comkhanacademy.org

Table 1: Examples of Dichlorophenyl Ring Isomers and Precursors

| Target Isomer | Key Starting Material | Reaction Type |

|---|---|---|

| 2,3-Dichlorophenyl | 2,3-Dichloroaniline | Cyclization |

| 2,4-Dichlorophenyl | m-Dichlorobenzene | Friedel-Crafts Reaction |

This table illustrates common starting materials for synthesizing different dichlorophenyl isomers.

Alterations to the 2-methoxyethyl side chain are crucial for probing the steric and electronic requirements of target binding sites. These modifications can range from simple homologation to the introduction of diverse functional groups, impacting the compound's polarity, flexibility, and hydrogen bonding capacity. The core structure, a β-hydroxylated phenethylamine, allows for a variety of chemical transformations. wikipedia.org

Synthetic strategies may involve:

Chain length variation: Extending or shortening the ethyl chain.

Ether modification: Replacing the methoxy (B1213986) group (-OCH₃) with other alkoxy groups, or converting the ether linkage to other functionalities like amines or thioethers.

Hydroxyl group derivatization: Esterification or etherification of the secondary alcohol.

Introduction of rigidity: Incorporating cyclic structures, such as a cyclopropyl (B3062369) group, into the side chain to restrict conformational flexibility. researchgate.net

These modifications often start with a common intermediate, such as 2-chloro-1-(2,4-dichlorophenyl)ethanol, which can be prepared by the reduction of 2,2′,4′-trichloroacetophenone. researchgate.netnih.gov This intermediate provides a reactive handle for introducing various side-chain modifications through nucleophilic substitution reactions.

Replacing the methoxy group with nitrogen-containing heterocycles like imidazole (B134444) or 1,2,4-triazole (B32235) is a prominent strategy in medicinal chemistry to introduce new binding interactions and improve metabolic stability. These five-membered aromatic rings are known to be pharmacologically significant. chemmethod.com

The synthesis of these derivatives often involves the reaction of an activated precursor with the desired heterocycle. A common route is the N-alkylation of imidazole or 1,2,4-triazole with a suitable electrophile, such as 2-chloro-1-(2,4-dichlorophenyl)ethanol. google.comgoogle.com For example, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol can be synthesized by reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in a solvent like dimethylformamide (DMF) in the presence of a base. google.com

Similarly, triazole derivatives can be prepared. The synthesis of cis-2-(2,4-dichlorophenyl)-2-( chemmethod.comnih.govresearchgate.net-triazole-1-methyl)- nih.govresearchgate.netdioxolane-4-methyl methanesulfonate, for instance, involves the condensation of a precursor with 1,2,4-triazole. google.com The introduction of these azole rings can lead to compounds with potent biological activities. researchgate.netpreprints.org

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Precursor | Key Reagents |

|---|---|---|

| Imidazole | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Imidazole, Base (e.g., NaOH), DMF |

| 1,2,4-Triazole | Bromo-ester intermediate | 1,2,4-Triazole, Sodium methylate |

This table summarizes synthetic routes for incorporating imidazole and triazole moieties.

Structure-Reactivity Relationships in Derivatives

The systematic synthesis of analogs allows for the exploration of structure-activity relationships (SAR), which correlate specific structural features with the compound's chemical reactivity or biological efficacy.

In studies of related compounds, the substitution on the dichlorophenyl ring is shown to be critical. For example, in a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, the ortho, para (2,4) dichlorophenyl compound exhibited high activity. diva-portal.org The electronic nature and position of the chloro substituents can influence the molecule's ability to engage in specific interactions, such as arene-arene stacking, with protein targets. diva-portal.org

The nature of the side chain also profoundly impacts activity. The replacement of a flexible side chain with a more conformationally restrained analog can help elucidate the optimal binding conformation. nih.gov For instance, the introduction of heterocyclic rings like imidazole or triazole often leads to potent bioactivity, as these groups can act as hydrogen bond acceptors or metal coordinators, enhancing interaction with biological macromolecules. chemmethod.comresearchgate.net The development of potent antifungal agents, for example, has relied heavily on the 1-phenethylimidazole scaffold. researchgate.net

Design Principles for Novel Analogs Based on Scaffold Modification

The design of new analogs based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing a molecule's properties.

A primary design strategy involves scaffold hopping and functional group modification to improve potency and selectivity. For example, recognizing the importance of the dichlorophenyl moiety for activity in one class of compounds can inspire its inclusion in new scaffolds targeting similar biological outcomes. mdpi.com The rationale is often to maintain key binding interactions while improving other properties like solubility or metabolic stability.

Conformational constraint is another key principle. By introducing rigid elements, such as cyclopropyl groups or fused ring systems, chemists can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target and reducing off-target effects. researchgate.net

Pharmacophore combination involves merging structural motifs from different active compounds. For instance, combining a dichlorophenyl group, known for its contribution to binding in one series, with a triazole ring, a known pharmacophore in another, can lead to novel hybrid molecules with enhanced properties. preprints.org

Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogs. nih.gov By building a model that correlates structural features with activity, researchers can predict which modifications are most likely to lead to improved compounds, thereby prioritizing synthetic efforts. nih.gov The design of selective ligands often relies on understanding subtle differences in the binding pockets of target proteins, which can be exploited by carefully tailoring the size, shape, and electronic properties of the analog. nih.govscirp.org

Applications in Organic Synthesis Research

Utilization as a Chiral Building Block

A key application of analogous 1-(2,4-dichlorophenyl)ethanol (B75374) derivatives is their use as chiral building blocks. The secondary alcohol group at the C1 position creates a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol. The synthesis of a single enantiomer is crucial for producing stereochemically pure target molecules, which is often a requirement for pharmaceuticals.

Research on the analogous compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, has demonstrated highly efficient methods for its asymmetric reduction to produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.netresearchgate.net These methods often employ biocatalysis, using ketoreductase enzymes from various microbial sources such as Scheffersomyces stipitis or Lactobacillus kefiri. researchgate.netgoogle.com These enzymes can selectively produce either the (R) or (S) enantiomer, depending on the specific enzyme used. researchgate.netresearchgate.net

For instance, the enzymatic reduction of the ketone precursor can achieve high yields and excellent enantiomeric purity, as summarized in the table below.

| Precursor | Biocatalyst Source | Product | Yield | Enantiomeric Excess (ee) |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Acinetobacter sp. ZJPH1806 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | >99.9% |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Lactobacillus kefiri (mutant) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >98% | >99% |

This table presents findings for the analogous chloro-compound, which establishes a viable synthetic strategy for producing the chiral methoxy-compound. researchgate.netgoogle.com

By applying similar biocatalytic strategies to the corresponding ketone, 1-(2,4-dichlorophenyl)-2-methoxyethan-1-one, enantiomerically pure (R)- and (S)-1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol can be synthesized. These chiral alcohols are valuable intermediates, serving as foundational pieces for the stereoselective synthesis of more complex molecules where the configuration of the hydroxyl-bearing carbon is critical to the final product's function.

Precursor in Multistep Organic Transformations

1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol is an ideal precursor for multistep synthetic sequences. Its hydroxyl group can be readily transformed into other functionalities or used as a nucleophile for forming new carbon-oxygen bonds. A well-documented transformation for the analogous chloro- and imidazolyl-derivatives is the O-alkylation step in the synthesis of azole antifungal agents. scielo.org.mxresearchgate.net

In a typical multistep sequence, the alcohol serves as a key intermediate that connects different parts of the final molecule. The synthesis of the antifungal drug Miconazole from a related intermediate illustrates this role effectively.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation Type |

| 1 | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | NaBH₄ (Sodium borohydride) | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Carbonyl Reduction |

| 2 | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Imidazole (B134444), K₂CO₃, DMF | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Nucleophilic Substitution |

| 3 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | NaH, 2,4-Dichlorobenzyl chloride, DMF | Miconazole | Williamson Ether Synthesis |

This table outlines the synthesis of Miconazole, a process where a structurally similar alcohol is a critical precursor. researchgate.netgoogle.com

In a similar fashion, this compound can be employed in multistep transformations. The hydroxyl group can be deprotonated with a base like sodium hydride to form an alkoxide, which can then react with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) to form ethers. This Williamson ether synthesis reaction is a fundamental and powerful tool in organic chemistry for building larger molecular frameworks from smaller alcohol precursors. The dichlorophenyl and methoxy (B1213986) groups are generally stable under these conditions, allowing for selective reaction at the alcohol moiety.

Role in the Synthesis of Complex Molecular Architectures

The primary role of this compound in synthesis is to serve as a central scaffold for complex molecular architectures, particularly those with pharmaceutical applications. The dichlorophenyl ethanol (B145695) core is a common feature in many synthetic antifungal agents. researchgate.net The most notable examples are the imidazole-based drugs like Miconazole, Econazole, and Sertaconazole, which are synthesized from structurally related intermediates. scielo.org.mxresearchgate.net

The synthesis of these complex molecules relies on the sequential attachment of different molecular fragments to the 1-(2,4-dichlorophenyl)ethanol core. For example, in the synthesis of Miconazole, the core alcohol is first functionalized with an imidazole ring and then subsequently O-alkylated with a 2,4-dichlorobenzyl group. scielo.org.mxresearchgate.net

The use of this compound would allow for the synthesis of novel analogs of these complex molecules. By substituting the methoxy-containing building block for the traditional chloro- or imidazolyl-precursors, chemists can create new chemical entities where the substituent at the C2 position is a methoxy group. These structural modifications are a key strategy in drug discovery for optimizing biological activity, selectivity, and pharmacokinetic properties. Therefore, this compound is a valuable tool for generating libraries of complex molecules for biological screening.

Development of Novel Reagents or Catalysts

Based on its chemical structure, this compound is not typically utilized for the development of novel reagents or catalysts. The functional groups present—a secondary alcohol, an ether, and an aryl halide—are characteristic of a synthetic building block or substrate rather than a reactive reagent or a catalytically active species. Its primary value in research is realized when it is incorporated into a larger molecule, as detailed in the preceding sections. The molecule does not possess features like transition metals, specific ligand structures, or unusual reactivity that would suggest a role in promoting or catalyzing chemical reactions. Its application remains firmly within its use as a structural precursor.

Advanced Analytical Methodologies for Compound Characterization and Purity

Chromatographic Purity Profiling

Chromatographic purity profiling is essential for quantifying the purity of 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol and identifying any contaminants. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this analysis.

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be utilized to determine its purity and to detect volatile impurities. A suitable GC method would involve a capillary column with a non-polar or mid-polarity stationary phase to achieve effective separation. Flame Ionization Detection (FID) is commonly used for quantification due to its broad applicability to organic compounds.

A hypothetical GC method for the analysis of this compound is detailed below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

HPLC is a versatile and widely used technique for purity determination, especially for compounds that may not be suitable for GC due to low volatility or thermal instability. A reversed-phase HPLC method is typically the first choice for a molecule like this compound. This involves a non-polar stationary phase and a polar mobile phase. Detection is commonly achieved using an Ultraviolet (UV) detector, as the dichlorophenyl group provides a strong chromophore.

A proposed set of HPLC conditions for this analysis is presented in the following table.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Isolation and Identification of Synthesis Byproducts and Impurities

The synthesis of this compound can lead to the formation of various byproducts and the presence of unreacted starting materials. A crucial step in ensuring the quality of the final compound is the isolation and structural elucidation of these impurities. A common synthetic route might involve the reduction of a ketone precursor, 2-methoxy-1-(2,4-dichlorophenyl)ethanone. researchgate.net Therefore, this ketone is a potential process-related impurity that must be monitored.

Other potential impurities could arise from side reactions or subsequent degradation. Preparative chromatography techniques, such as preparative HPLC or flash chromatography, can be used to isolate these impurities in sufficient quantities for structural analysis by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Impurity Type | Potential Compound Name | Rationale |

| Starting Material | 2-methoxy-1-(2,4-dichlorophenyl)ethanone | Incomplete reduction during synthesis. researchgate.net |

| Related Substance | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | Potential byproduct from an alternative reaction pathway. |

| Degradation Product | 2,4-Dichlorobenzaldehyde (B42875) | Potential oxidative cleavage product. |

Development and Validation of Analytical Methods for Research Scale

For reliable characterization and purity assessment at the research scale, the chosen analytical method (typically HPLC) must be properly developed and validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. mdpi.com The validation process involves evaluating several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

The primary parameters assessed during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the main peak. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, % RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves bromination of 1-(2,4-dichlorophenyl)ethanone followed by nucleophilic substitution with methoxide. For enantioselective synthesis, asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts is employed to achieve high enantiomeric excess (>90%). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (optimized at 60–80°C) critically impact substitution efficiency and stereochemical outcomes .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Answer : Key techniques include:

- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets from 2,4-dichlorophenyl) and methoxy singlet (δ 3.3 ppm).

- 13C NMR : Methoxy carbon at ~55 ppm and hydroxyl-bearing carbon at ~70 ppm.

- IR Spectroscopy : Hydroxyl stretch (~3400 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).

- HRMS : Molecular ion peak at m/z 235.00 (C9H9Cl2O2) .

Q. What is the role of the methoxy group in modulating the compound’s solubility and reactivity?

- Answer : The methoxy group enhances solubility in polar solvents (e.g., ethanol) via hydrogen bonding while sterically shielding the hydroxyl group, reducing undesired oxidation. Electronic effects (electron-donating methoxy) slightly deactivate the aromatic ring toward electrophilic substitution compared to non-methoxy analogs .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what chiral resolution methods are effective?

- Answer : Enantiomers exhibit differential binding to fungal cytochrome P450 enzymes (e.g., sterol 14α-demethylase). Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers (retention times: 12.3 min for R-isomer, 14.1 min for S-isomer). Asymmetric synthesis via Ru-catalyzed hydrogenation achieves >95% enantiomeric excess (ee) .

Q. What metabolic pathways are proposed for this compound in mammalian systems, and how do they compare to structurally related fungicides?

- Answer : In vivo, it undergoes:

- Phase I : Oxidation to 2,4-dichloromandelic acid via hepatic CYP450 enzymes.

- Phase II : Glucuronidation at the hydroxyl group, forming water-soluble conjugates (detected via LC-MS/MS).

These pathways parallel imazalil’s metabolism, where 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol is a key metabolite .

Q. How do electronic effects of substituents on the dichlorophenyl ring influence reaction kinetics in nucleophilic substitutions?

- Answer : The 2,4-dichloro substituents create an electron-deficient aromatic ring, accelerating nucleophilic aromatic substitution (NAS) at the para position. Methoxy at position 2 introduces steric hindrance, reducing NAS rates by ~30% compared to non-substituted analogs. Computational DFT studies (B3LYP/6-31G*) confirm localized LUMO regions at the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.